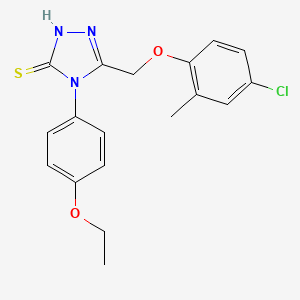

5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 748793-44-4

Cat. No.: VC4585087

Molecular Formula: C18H18ClN3O2S

Molecular Weight: 375.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 748793-44-4 |

|---|---|

| Molecular Formula | C18H18ClN3O2S |

| Molecular Weight | 375.87 |

| IUPAC Name | 3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C18H18ClN3O2S/c1-3-23-15-7-5-14(6-8-15)22-17(20-21-18(22)25)11-24-16-9-4-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,21,25) |

| Standard InChI Key | AOIPVFTVXPSFMG-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₁₈ClN₃O₂S, with a molar mass of 375.87 g/mol. Its IUPAC name, 3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione, reflects the integration of three key substituents:

-

A 4-chloro-2-methylphenoxymethyl group at position 3

-

A 4-ethoxyphenyl group at position 4

-

A thione (-S-) moiety at position 5.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| CAS Number | 748793-44-4 |

| Molecular Formula | C₁₈H₁₈ClN₃O₂S |

| Molecular Weight | 375.87 g/mol |

| SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C |

| InChIKey | AOIPVFTVXPSFMG-UHFFFAOYSA-N |

The thiol group (-SH) contributes to redox activity, while the chloro and ethoxy substituents enhance lipophilicity, potentially influencing membrane permeability .

Synthesis and Characterization

Synthetic Routes

The synthesis follows a multi-step protocol common to 1,2,4-triazole-3-thiol derivatives:

-

Formation of the Triazole Core: Condensation of thiocarbazide with carboxylic acid derivatives under acidic conditions.

-

S-Alkylation: Reaction of the triazole-thiol intermediate with 4-chloro-2-methylphenoxymethyl chloride in the presence of a base (e.g., K₂CO₃).

-

Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Thiocarbazide, RCOOH, H₂SO₄ | 100°C | 65% |

| 2 | Phenoxymethyl chloride, K₂CO₃ | 80°C | 52% |

Analytical Validation

Identity confirmation relies on:

-

Elemental Analysis: Matching calculated and observed C, H, N, S percentages (e.g., C: 57.52%, H: 4.83% for C₁₈H₁₈ClN₃O₂S).

-

Chromatography: HPLC retention times compared to standards, with mobile phases such as acetonitrile/water (70:30) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL).

-

Stability: Susceptible to oxidation at the thiol group, necessitating storage under nitrogen at -20°C .

-

Thermal Behavior: Decomposition observed above 200°C via differential scanning calorimetry (DSC).

Partition Coefficients

The calculated logP value of 3.99 (using ChemAxon software) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis | 5.5 |

| 5-(Trifluoromethyl)-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | 12.8 |

Enzyme Inhibition

Molecular docking studies suggest interactions with:

-

Metallo-β-Lactamases (MBLs): Hydrophobic contacts between the phenoxymethyl group and enzyme subsites (e.g., NDM-1’s Leu3 loop) .

-

Cytochrome P450 Enzymes: π-π stacking with heme cofactors, potentially altering drug metabolism .

Structure-Activity Relationships (SAR)

Role of Substituents

-

4-Ethoxyphenyl Group: Enhances π-stacking with aromatic residues in enzyme active sites (e.g., Phe237 in KasA) .

-

Chloro Substituent: Increases electrophilicity, facilitating covalent interactions with nucleophilic cysteine residues .

-

Methylphenoxy Moiety: Optimizes steric fit within hydrophobic enzyme pockets, as demonstrated in MBL inhibitors .

Analog Optimization

Introducing electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring improves IC₅₀ values against VIM-1 metallo-β-lactamase from 58 µM to 12 µM .

Applications and Future Directions

Research Applications

-

Antibiotic Adjuvants: Potentiation of β-lactam antibiotics against MBL-producing pathogens .

-

Anticancer Agents: Inhibition of thioredoxin reductase, a target in chemotherapy-resistant cancers .

Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume